

using 3-Bromo-5-(2-hydroxyethyl)isoxazole in fragment-based drug discovery

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Compound of Interest

Compound Name:	3-Bromo-5-(2-hydroxyethyl)isoxazole
Cat. No.:	B174148

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Application Note & Protocols

Topic: Leveraging **3-Bromo-5-(2-hydroxyethyl)isoxazole** for Accelerated Hit Discovery in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality chemical starting points for drug development.^{[1][2]} This methodology hinges on the principle of screening small, low-complexity molecules that, despite binding with low affinity, do so with high ligand efficiency.^[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of **3-Bromo-5-(2-hydroxyethyl)isoxazole**, a versatile and synthetically tractable fragment. We will explore the unique chemical attributes that make this fragment an exceptional tool for FBDD campaigns. Furthermore, we provide detailed, field-proven protocols for its application in a typical FBDD workflow, from initial screening by Surface Plasmon Resonance (SPR) to hit validation and structure-guided lead optimization.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD represents a paradigm shift from traditional High-Throughput Screening (HTS). Instead of screening millions of large, complex molecules, FBDD focuses on identifying very small molecules (fragments) that bind to specific regions of a biological target.^[4] These fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3.^[1] While their initial binding affinity is often weak (in the high micromolar to millimolar range), they form highly efficient, high-quality interactions with the target protein.^[3] The primary advantage of this approach is that it allows for a more thorough exploration of a target's binding landscape, often identifying interaction "hot spots" missed by larger HTS compounds.^[5] Through subsequent structure-guided optimization, these low-affinity hits can be elaborated into highly potent and selective lead compounds.^{[6][7]}

The Strategic Advantage of 3-Bromo-5-(2-hydroxyethyl)isoxazole

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. **3-Bromo-5-(2-hydroxyethyl)isoxazole** is a privileged fragment scaffold due to its unique combination of physicochemical properties and functional groups, which are ideally suited for hit identification and subsequent optimization.

Physicochemical Properties

This fragment's properties align perfectly with the principles of FBDD, ensuring a high probability of forming meaningful interactions while maintaining favorable characteristics for drug development.

Property	Value	Source	Significance in FBDD
IUPAC Name	2-(3-bromo-1,2-oxazol-5-yl)ethanol	[8]	Unambiguous chemical identifier.
CAS Number	105175-00-6		Unique registry number for ordering and reference.
Molecular Formula	C ₅ H ₆ BrNO ₂	[8][9]	Denotes the elemental composition.
Molecular Weight	192.01 g/mol	[8][9]	Comfortably within the "Rule of Three" (<300 Da), ensuring higher hit probability.[1]
Functional Groups	Isoxazole, Bromo, Primary Alcohol	-	Provides a combination of interaction points and a vector for chemical synthesis.

The Isoxazole Core: A Versatile Scaffold

The isoxazole ring is a five-membered heterocycle that is a common feature in many approved drugs and bioactive molecules.[10][11] Its inclusion in a fragment offers several advantages:

- Bioisosteric Replacement: It can mimic other functional groups (e.g., esters, amides) and participate in a wide range of non-covalent interactions.
- Metabolic Stability: The aromatic nature of the isoxazole ring often imparts metabolic stability.
- Interaction Hub: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring system can participate in π - π stacking or other hydrophobic interactions, anchoring the fragment to the target.[12]

The Hydroxyethyl Moiety: Ensuring Solubility and Interaction

The 5-(2-hydroxyethyl) group is critical for the fragment's utility. The terminal primary alcohol provides a key hydrogen bond donor and acceptor, which is essential for forming specific interactions with protein residues like aspartate, glutamate, or serine.[\[13\]](#) This polar group also confers aqueous solubility, a mandatory property for fragments to be viable in biophysical screening assays and to avoid non-specific binding artifacts.

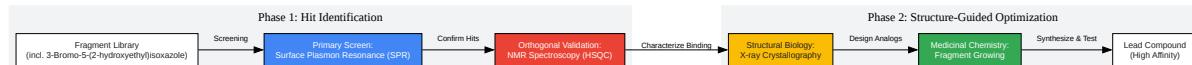
The 3-Bromo Substituent: A Dual-Functionality Vector

The bromine atom at the 3-position is arguably the most powerful feature of this fragment. It serves two strategic purposes:

- **A Handle for Synthetic Elaboration:** The C-Br bond is a highly versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to efficiently "grow" the fragment hit by adding new chemical matter to explore adjacent pockets, a core strategy in hit-to-lead optimization.[\[6\]](#)[\[14\]](#)[\[15\]](#)
- **A Halogen Bond Donor:** The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. This interaction can significantly contribute to binding affinity and specificity. Studies on related 3-bromo-dihydroisoxazole derivatives have shown their ability to act as electrophiles, covalently modifying cysteine residues, which presents another potential mechanism of action to explore.[\[16\]](#)[\[17\]](#)

FBDD Workflow Using 3-Bromo-5-(2-hydroxyethyl)isoxazole

A successful FBDD campaign is a multi-stage process that combines highly sensitive biophysical techniques with structural biology. The goal is to reliably identify true binders and generate high-resolution structural information to guide medicinal chemistry efforts.



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Caption: FBDD workflow from primary screening to lead optimization.

Experimental Protocols

The following protocols provide a robust framework for utilizing **3-Bromo-5-(2-hydroxyethyl)isoxazole** in an FBDD campaign. It is essential to adapt concentrations and conditions based on the specific protein target.

Protocol 1: Fragment Stock Preparation and Quality Control

Causality: High-quality, soluble fragment stocks are non-negotiable for avoiding false positives and ensuring reproducibility. DMSO is the standard solvent, but its final concentration in assays must be carefully controlled and matched across all buffers.

- Solubilization:
 - Accurately weigh **3-Bromo-5-(2-hydroxyethyl)isoxazole** powder.
 - Dissolve in 100% DMSO (anhydrous) to create a high-concentration primary stock (e.g., 100 mM).
 - Vortex thoroughly and visually inspect for complete dissolution. Sonication may be used if necessary.
- Quality Control (QC):
 - Purity: Confirm the purity (>95%) and identity of the compound stock using LC-MS and ^1H NMR.

- Solubility Check: Prepare a dilution of the stock in the final assay buffer (e.g., 200 μ M in SPR running buffer containing 1% DMSO). Incubate for 1 hour and inspect for any precipitation or turbidity by eye and by measuring light scatter. This step is critical to define the top screening concentration.
- Plating:
 - Aliquot the primary stock into 96- or 384-well plates for screening. Seal plates tightly and store at -20°C or -80°C to prevent water absorption by DMSO.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is an excellent primary screening technique due to its high sensitivity for detecting weak binders, low protein consumption, and ability to provide real-time kinetic data. [18][19][20] This protocol outlines a standard screening approach.

- System Preparation:
 - Use a high-sensitivity SPR instrument (e.g., Biacore 8K, T200).
 - Select a suitable sensor chip (e.g., CM5) and immobilize the target protein to a moderate density (e.g., 8,000-12,000 RU) using standard amine coupling chemistry.[21]
 - Create a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[18]
- Assay Development:
 - Running Buffer: A typical buffer is HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4. The final DMSO concentration must be matched between the running buffer and the fragment samples (e.g., 1%).
 - Analyte Preparation: Prepare a dilution series of the fragment stock in running buffer. A typical top concentration for fragments is 100-500 μ M, depending on solubility.
- Screening Execution:

- Equilibrate the system with running buffer until a stable baseline is achieved.
- Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
- After each cycle, perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment.

- Data Analysis and Hit Triage:
 - Subtract the reference flow cell data from the active cell data.
 - A binding response significantly above the noise level (e.g., >20 RU) that shows a concentration-dependent increase is considered a preliminary hit.
 - Prioritize hits based on visual inspection of the sensorgram shape (should be rectangular for fast-on/fast-off binders) and Ligand Efficiency (LE) metrics.[\[19\]](#)

Parameter	Typical Value	Rationale
Protein Immobilization	8,000 - 12,000 RU	Balances signal strength with potential mass transport limitations.
Fragment Concentration	100 - 500 μ M	Highest possible concentration below the solubility limit to detect weak binding.
DMSO in Buffer	1 - 2%	Matched exactly between samples and running buffer to minimize bulk shifts. [18]
Hit Threshold (Response)	> 20 RU	A conservative threshold to distinguish real binding from system noise.

Protocol 3: Hit Validation via NMR Spectroscopy (^1H - ^{15}N HSQC)

Causality: An orthogonal biophysical assay is essential to confirm hits from the primary screen and eliminate artifacts. Protein-observed NMR, specifically the ^1H - ^{15}N HSQC experiment, is a gold standard because it directly reports on the protein's environment.[22][23] Binding of a fragment will cause chemical shift perturbations (CSPs) for amides in and around the binding site.[24]

- Sample Preparation:
 - Produce and purify ^{15}N -isotopically labeled target protein. The protein must be stable and soluble at high concentrations (e.g., 50-100 μM).
 - Prepare two NMR samples in a suitable deuterated buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 90% H_2O /10% D_2O).
 - Sample 1 (Control): ^{15}N -Protein + 1% DMSO- d_6 .
 - Sample 2 (Test): ^{15}N -Protein + Fragment (e.g., 10-fold molar excess) + 1% DMSO- d_6 .
- NMR Data Acquisition:
 - Acquire a 2D ^1H - ^{15}N HSQC spectrum for both the control and test samples on a high-field NMR spectrometer (≥ 600 MHz).[25]
- Data Analysis:
 - Overlay the two spectra. A "hit" is confirmed if specific, reproducible chemical shift perturbations are observed in the spectrum containing the fragment.
 - The residues with the largest CSPs map the binding site on the protein surface.[22] This information is invaluable for confirming the binding is not at a random site and provides the first structural insights.

Protocol 4: Structural Elucidation via X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit identification phase. It provides the atomic-level detail required for rational, structure-guided optimization of the fragment into a lead.[26][27][28]

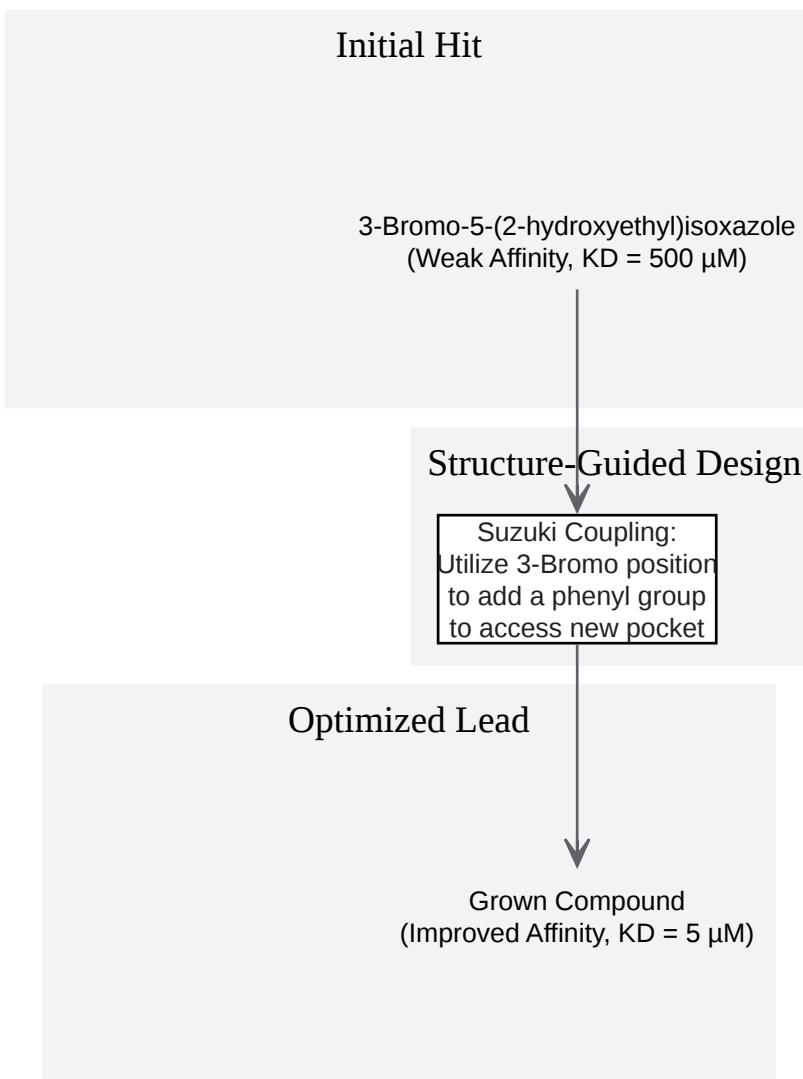
- Crystallization:
 - Generate high-quality, robust crystals of the apo-protein that diffract to a high resolution (<2.5 Å). The crystallization condition must be tolerant to at least 5-10% DMSO.[26]
- Fragment Soaking:
 - Prepare a solution of **3-Bromo-5-(2-hydroxyethyl)isoxazole** in the crystal mother liquor (e.g., 1-10 mM) containing 5-10% DMSO.
 - Transfer apo-crystals into this solution and allow them to soak for a defined period (from minutes to overnight).
- Cryo-protection and Data Collection:
 - Transfer the soaked crystal to a cryo-protectant solution and flash-cool it in liquid nitrogen.
 - Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[29]
- Structure Solution and Refinement:
 - Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
 - Carefully analyze the resulting electron density maps (Fo-Fc) to unambiguously identify density corresponding to the bound fragment. The bromine atom is particularly useful here, as its high electron density often produces a strong peak in the map, aiding in positioning the fragment.
 - Refine the protein-fragment complex structure to high quality.

From Hit-to-Lead: Structure-Guided Optimization

With a confirmed hit and a high-resolution crystal structure, the "fragment growing" strategy can be initiated. This is where the synthetic utility of the 3-bromo group is fully realized.

The "Fragment Growing" Strategy

The crystal structure will reveal the orientation of the 3-bromo-isoxazole fragment in the binding pocket. It will also show nearby empty pockets or channels that can be exploited to gain additional affinity.



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Caption: Leveraging the 3-bromo group for fragment growing.

Chemists can design a small library of analogs by performing a Suzuki coupling reaction to append various aryl or heteroaryl groups onto the 3-position. These new analogs are then synthesized and tested in the primary assay (e.g., SPR) to determine if the designed interactions were productive, leading to a significant gain in affinity.

In Silico Approaches

Computational chemistry plays a vital role in prioritizing which analogs to synthesize.[\[5\]](#)[\[30\]](#)

- Docking: The new virtual analogs can be docked into the crystal structure to predict their binding mode and score their potential interactions.
- Free Energy Calculations: More advanced methods like Free Energy Perturbation (FEP) can be used to more accurately predict the change in binding affinity upon modification.

Conclusion

3-Bromo-5-(2-hydroxyethyl)isoxazole is a highly valuable tool for any fragment-based drug discovery campaign. Its physicochemical properties align with the core tenets of FBDD, while its specific functional groups offer a multi-pronged approach to securing target interactions. The hydroxyethyl group provides solubility and hydrogen bonding capacity, the isoxazole core acts as a stable and versatile scaffold, and the 3-bromo substituent provides a powerful and synthetically tractable vector for rapid, structure-guided hit-to-lead optimization. By following the integrated biophysical and structural protocols outlined in this guide, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-quality lead compounds.

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